2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClF3N4O2S and its molecular weight is 394.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazole compounds have been found to exhibit anticancer properties . They can interact with cancer cells and inhibit their growth or proliferation. The specific anticancer activity of this compound would need to be investigated further.
Antimicrobial Activity
Triazole compounds, including the one , have shown significant antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Some triazole compounds have been found to exhibit analgesic (pain-relieving) and anti-inflammatory activities . This suggests that they could potentially be used in the treatment of conditions associated with pain and inflammation.
Antioxidant Activity
Triazole compounds have also been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
Triazole compounds have shown antiviral properties . They can inhibit the replication of viruses within host cells, making them potential candidates for the development of new antiviral drugs.
Enzyme Inhibition
Triazole compounds have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases, as they can regulate the activity of enzymes and prevent them from causing harm.
Antitubercular Agents
Triazole compounds have shown potential as antitubercular agents . Tuberculosis is a serious infectious disease, and the development of new antitubercular drugs is a critical area of research.
Antidepressant Activity
Some triazole compounds have been found to exhibit antidepressant activity . They could potentially be used in the treatment of depression and other mood disorders.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]pyridin structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively .
Mode of Action
Similar [1,2,4]triazolo[4,3-a]pyridin derivatives have shown to bind to c-met and vegfr-2 proteins, inhibiting their activity . This interaction likely results in the inhibition of cell growth and angiogenesis .
Biochemical Pathways
Similarly, inhibition of VEGFR-2 can affect the vascular endothelial growth factor (VEGF) pathway, which is involved in angiogenesis .
Result of Action
Similar [1,2,4]triazolo[4,3-a]pyridin derivatives have shown to inhibit the growth of a549 cells in a dose-dependent manner, induce late apoptosis of a549 cells, and inhibit the expression of c-met and vegfr-2 .
properties
IUPAC Name |
2-chloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c15-10-3-1-2-4-11(10)25(23,24)19-8-13-21-20-12-7-9(14(16,17)18)5-6-22(12)13/h1-4,9,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJVZFUVDDICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3Cl)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.